molecular formula C11H9F3N2O2 B1408430 1-(4-Trifluoromethoxybenzyl)-1H-pyrazol-4-ol CAS No. 1771123-38-6

1-(4-Trifluoromethoxybenzyl)-1H-pyrazol-4-ol

Cat. No. B1408430
M. Wt: 258.2 g/mol
InChI Key: IMDAHRAYHDUVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, “4-(Trifluoromethoxy)benzylboronic acid pinacol ester” is synthesized via Friedel-Crafts polymerization using aluminum chloride as a catalyst . Trifluoromethyl ethers, which are structurally similar to the requested compound, are synthesized using a variety of methods as discussed in a review .

Scientific Research Applications

Heterocyclic Analogues Synthesis

The compound has been utilized in the synthesis of heterocyclic analogues, specifically in the preparation of pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. These compounds are prepared through reactions involving 2-pyrazolin-5-ones and o-halopyridinecarbonyl chlorides or 3-chloroquinoline-2-carbonyl chloride, showcasing the role of similar compounds in synthesizing complex heterocycles (Eller et al., 2006).

Spectroscopic Characterization and Biological Evaluation

Research on Schiff bases containing 1,2,4-triazole and pyrazole rings has highlighted the potential biological applications of related compounds. Spectroscopic characterization, reactivity studies, and biological evaluations, including antioxidant and α-glucosidase inhibitory activities, have been conducted. These studies provide insights into the molecular properties and potential therapeutic applications of compounds with similar structural features (Pillai et al., 2019).

Crystal Structure and DFT Study

The detailed crystal structure and DFT (Density Functional Theory) studies of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been conducted. These studies reveal the molecular structure characteristics and conformations of compounds with borate functional groups and pyrazole heterocycles, showcasing the structural analysis and electronic properties of such compounds (Yang et al., 2021).

Antioxidant and Antimicrobial Activity

Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research underscores the importance of such compounds in developing new pharmaceuticals and agrochemicals with enhanced biological activities (Bonacorso et al., 2015).

Safety And Hazards

The compound “4-(Trifluoromethoxy)benzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)18-10-3-1-8(2-4-10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDAHRAYHDUVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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